1-Iodo-4-nitrobenzene physical and chemical properties
1-Iodo-4-nitrobenzene physical and chemical properties
An In-depth Technical Guide to 1-Iodo-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-4-nitrobenzene is an aromatic organic compound that serves as a vital intermediate and building block in various fields of chemical synthesis.[1][2] With the chemical formula C₆H₄INO₂, it is structurally a benzene (B151609) ring substituted with an iodo group and a nitro group at the para (1 and 4) positions.[3] Its utility is primarily derived from the distinct reactivity of its two functional groups: the iodo group is an excellent leaving group, making it suitable for a wide range of metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amino group, opening pathways for further functionalization.[4][5]
This dual functionality makes 1-Iodo-4-nitrobenzene a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, dyestuffs, and other complex organic molecules.[2][6] This document provides a comprehensive overview of its physical and chemical properties, spectral data, an experimental protocol for its synthesis, and essential safety information.
Physical and Chemical Properties
1-Iodo-4-nitrobenzene is a solid at room temperature, appearing as a crystalline powder ranging in color from light yellow to brown.[1][6][7] It is stable under normal temperatures and pressures but is noted to be light-sensitive.[2][8][9] The compound is largely insoluble in water but shows good solubility in various organic solvents, including ethanol, acetone, chloroform, ethyl acetate, and benzene.[1][6]
Table 1: Physical and Chemical Properties of 1-Iodo-4-nitrobenzene
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄INO₂ | [3][6][8] |
| Molecular Weight | 249.01 g/mol | [3][10] |
| Appearance | Light yellow to brown crystalline powder | [1][6][7][8] |
| Melting Point | 171-173 °C | [2][11] |
| Boiling Point | 289 °C at 772 mmHg | [2][11] |
| Density | 2.033 - 2.273 g/cm³ | [1][8] |
| Vapor Pressure | 0.004 mmHg at 25 °C | [8] |
| Flash Point | 100 °C (212 °F) - closed cup | |
| Water Solubility | Insoluble | [1][6][8] |
| Stability | Stable under normal conditions; light sensitive. | [2][9] |
| InChI Key | SCCCFNJTCDSLCY-UHFFFAOYSA-N | [6] |
| CAS Number | 636-98-6 | [3][6][8] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of 1-Iodo-4-nitrobenzene.
Table 2: Spectral Data Summary for 1-Iodo-4-nitrobenzene
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Spectra available, with characteristic shifts for the aromatic protons. In CDCl₃, peaks are observed around 7.9 ppm. | [3][12] |
| ¹³C NMR | Spectra available, showing distinct signals for the substituted aromatic carbons. | [13] |
| IR Spectroscopy | Conforms to structure, with characteristic peaks for nitro and aromatic C-H groups. | [3][7][14] |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available for structural confirmation. | [3][15] |
Reactivity and Applications
1-Iodo-4-nitrobenzene is a versatile reagent in organic synthesis.[16]
-
Cross-Coupling Reactions: The carbon-iodine bond is relatively weak, making the compound an excellent substrate for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds.[4]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring, allowing the iodo group to be replaced by strong nucleophiles.[1]
-
Reduction of Nitro Group: The nitro group can be selectively reduced to an amine (NH₂), yielding 4-iodoaniline.[5] This product is a precursor for other bifunctional molecules.
-
Intermediate Synthesis: It is a key intermediate in the production of pharmaceuticals and agrochemicals.[2][6] For instance, it has been used in the formulation of arylisoquinolones with anti-inflammatory activity.[11][16]
Experimental Protocol: Synthesis of 1-Iodo-4-nitrobenzene
The most common laboratory synthesis of 1-Iodo-4-nitrobenzene involves the diazotization of 4-nitroaniline, followed by a Sandmeyer-type reaction with a potassium iodide solution.[11][17][18]
Objective: To synthesize 1-Iodo-4-nitrobenzene from 4-nitroaniline.
Materials:
-
4-nitroaniline (p-nitroaniline)[17]
-
Concentrated Sulfuric Acid (H₂SO₄)[17]
-
Sodium Nitrite (B80452) (NaNO₂)[11]
-
Potassium Iodide (KI)[11]
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution: In a flask, carefully add 0.41 mL of concentrated H₂SO₄ to 3 mL of water.[11] To this acidic solution, add 0.5 g of 4-nitroaniline.[11] Stir the mixture until the amine is largely dissolved.[18]
-
Diazotization: Cool the amine salt solution in an ice bath to between 0-5 °C.[11][16] In a separate beaker, prepare a cold solution of 0.25 g of sodium nitrite in 0.75 mL of water.[11] Add the sodium nitrite solution dropwise to the chilled amine salt solution, maintaining the temperature below 10 °C throughout the addition.[17][19][20] Stir the resulting mixture in the ice bath for several minutes to ensure the complete formation of the diazonium salt.[18]
-
Formation of Aryl Iodide: In a separate container, dissolve 1 g of potassium iodide in 3 mL of water.[11][16] Add the cold diazonium salt solution in portions to the potassium iodide solution with stirring.[11][18] Evolution of nitrogen gas (N₂) will be observed as a foam or plume.[19]
-
Isolation of Crude Product: Once the nitrogen evolution ceases, gently warm the reaction mixture on a water bath to ensure the reaction is complete.[17] Allow the mixture to cool. The crude 1-Iodo-4-nitrobenzene will precipitate as a solid.[11] Collect the solid product via vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.[11][18]
-
Purification (Recrystallization): To purify the product, dissolve the crude solid in a minimum amount of hot ethyl alcohol.[11][16] Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature. The purified product will crystallize as shiny brown crystals.[11]
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry.[18][20] Record the final yield and melting point.[11]
Key Considerations:
-
Maintaining a low temperature (below 10 °C) during the diazotization step is critical to prevent the diazonium salt from decomposing or undergoing unwanted side reactions, which can reduce yield and create colored by-products.[19][20][21]
-
Diazonium salts can be explosive when dry; always keep them in solution and avoid heating them directly.[18]
Mandatory Visualization
The synthesis of 1-Iodo-4-nitrobenzene can be visualized as a two-step workflow, starting from 4-nitroaniline.
Caption: Workflow for the synthesis of 1-Iodo-4-nitrobenzene.
Safety and Handling
1-Iodo-4-nitrobenzene is a hazardous substance and must be handled with appropriate safety precautions.[10] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[22]
Table 3: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|
| Warning | H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H315: Causes skin irritation. H319: Causes serious eye irritation.[22] H332: Harmful if inhaled. H335: May cause respiratory irritation.[22] |
Handling and Storage:
-
Handling: Use in a well-ventilated area.[10] Avoid breathing dust and prevent all personal contact.[10] Wear protective gloves, clothing, and eye/face protection.[9] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible substances such as strong bases, oxidizing agents, and reducing agents.[2][10] The material is light-sensitive and should be stored accordingly.[9]
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[8][9]
-
If on Skin: Remove all contaminated clothing immediately. Wash skin with plenty of soap and water.[8][10]
-
If in Eyes: Rinse cautiously with water for several minutes.[8][22] Remove contact lenses if present and easy to do. Continue rinsing.[9][22]
-
If Swallowed: Rinse mouth. Give 2-4 cupfuls of milk or water if the victim is conscious and alert.[8]
-
In all cases of exposure, seek immediate medical attention.[8][10]
Conclusion
1-Iodo-4-nitrobenzene is a cornerstone intermediate in synthetic organic chemistry. Its well-defined physical properties, predictable reactivity, and established synthesis protocols make it a reliable reagent for researchers. A thorough understanding of its chemical behavior and strict adherence to safety protocols are essential for its effective and safe utilization in the development of new pharmaceuticals and other advanced materials.
References
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